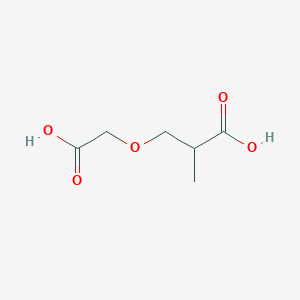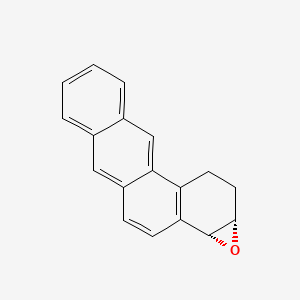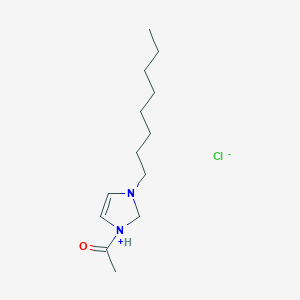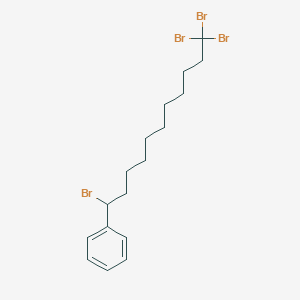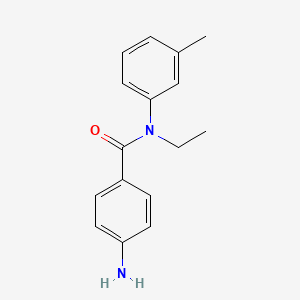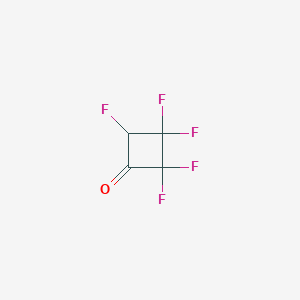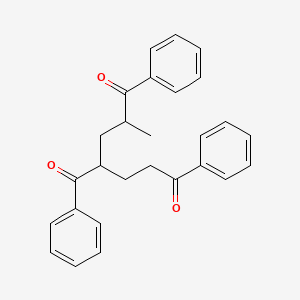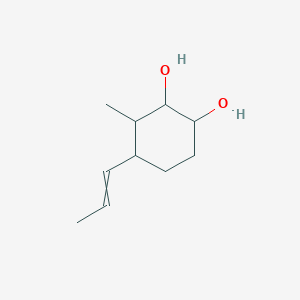![molecular formula C13H16Cl2 B14491860 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene CAS No. 63289-86-1](/img/structure/B14491860.png)
2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of a dichlorocyclopropyl group attached to a trimethylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 1,3,5-trimethylbenzene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired cyclopropyl derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and recrystallization are employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichlorocyclopropyl group to a cyclopropylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorocyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The dichlorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
- (3-Methyl-2,2-dichlorocyclopropyl)benzene
- 2-(3-Phenyl-2,2-dichlorocyclopropyl)-1,3-dioxolane
- 5,5-Dimethyl-2-(3-phenyl-2,2-dichlorocyclopropyl)-1,3-dioxane
Comparison: Compared to similar compounds, 2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene is unique due to its trimethylbenzene core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
63289-86-1 |
|---|---|
Formule moléculaire |
C13H16Cl2 |
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
2-[(2,2-dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H16Cl2/c1-8-4-9(2)12(10(3)5-8)6-11-7-13(11,14)15/h4-5,11H,6-7H2,1-3H3 |
Clé InChI |
GUVZKZJETGHYIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC2CC2(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



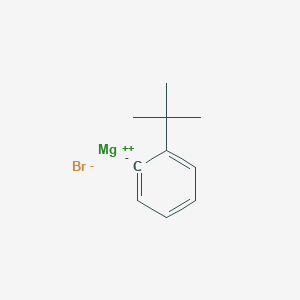
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
